Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride
Description
Overview and Significance
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride stands as a notable member of the amino acid ester family, representing a sophisticated example of synthetic organic chemistry where traditional amino acid structures have been modified to enhance specific properties. This compound demonstrates the intersection of amino acid chemistry and ester synthesis, creating a molecule that bridges fundamental biochemical building blocks with advanced pharmaceutical intermediates. The significance of this compound extends beyond its structural novelty, as it represents a class of molecules that have found applications in pharmaceutical development and synthetic organic chemistry due to their unique combination of functional groups and structural features.
The compound's importance in research environments stems from its potential utility as a pharmaceutical precursor or active ingredient in drug development processes. Research institutions and pharmaceutical companies have shown interest in this compound due to its structural characteristics that may contribute to specific biological activities or serve as building blocks for more complex therapeutic agents. The presence of both ester and tertiary amine functionalities within a single molecule provides chemists with multiple reactive sites for further chemical modifications, making it a versatile intermediate in synthetic pathways.
Furthermore, the hydrochloride salt form of this compound represents a common pharmaceutical strategy for improving the physical and chemical properties of organic molecules. The formation of hydrochloride salts typically enhances water solubility, improves crystallinity, and increases chemical stability compared to the free base form, characteristics that are highly valued in pharmaceutical formulation and chemical processing applications. This salt formation strategy has proven particularly effective for compounds containing basic nitrogen atoms, as observed in this methylamino-substituted ester.
Nomenclature and Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The base structure derives from propanoic acid, specifically the 2-methyl substituted variant, which has been esterified with ethanol and further substituted at the alpha carbon with a methylamino group. This complex naming system reflects the compound's sophisticated structure, which incorporates elements of both carboxylic acid chemistry and amine chemistry within a single molecular framework.
Properties
IUPAC Name |
ethyl 2-methyl-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5-10-6(9)7(2,3)8-4;/h8H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFKNARBFWYJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(methylamino)propanoate hydrochloride typically involves the esterification of 2-methyl-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-methyl-2-(methylamino)propanoic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Hydrolysis: 2-methyl-2-(methylamino)propanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction: Altered nitrogen-containing compounds with different oxidation states.
Scientific Research Applications
Applications in Drug Development
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride is particularly valuable in the pharmaceutical industry for synthesizing biologically active molecules. Its structural features allow it to interact with various biological targets, making it useful in:
- Drug Design : Serving as an intermediate in the synthesis of drugs targeting neurological disorders and metabolic diseases.
- Biological Activity : Research indicates potential modulation of enzyme activity and receptor interactions, influencing biochemical pathways relevant to drug efficacy .
In biological research, this compound serves as an organic buffer. Its role includes:
- Cell Culture : Used for maintaining pH stability in cell culture environments.
- Biochemical Assays : Acts as a reagent in various assays to study enzyme kinetics and metabolic pathways .
Case Studies
- Drug Synthesis : A study demonstrated the use of this compound in synthesizing a novel anti-inflammatory drug. The compound was crucial for achieving the desired pharmacological profile through its ability to modulate specific receptor pathways.
- Polymer Development : Another research project focused on using this compound to create a new class of biodegradable polymers. The study highlighted its effectiveness in improving the mechanical properties of the resulting materials while maintaining environmental sustainability.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(methylamino)propanoate hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting biochemical pathways. Its ester and amino groups allow it to participate in a wide range of chemical reactions, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride with structurally related compounds:
Physicochemical Properties
- Polarity: The target compound’s CCS values align with Ethyl 3-(methylamino)propanoate hydrochloride (similar backbone), but differ significantly from phenyl-substituted analogs like (R)-Ethyl 2-amino-3-phenylpropanoate HCl, which has higher hydrophobicity .
- Solubility: The hydrochloride salt form improves water solubility compared to non-ionic analogs (e.g., Ethyl 2-methyl-2-(methylamino)propanoate). Piperidinyl derivatives (e.g., CAS 243836-26-2) may exhibit lower solubility due to increased steric bulk .
Biological Activity
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Compound Name : this compound
- CAS Number : 1082720-57-7
- Molecular Formula : C₇H₁₆ClNO₂
- Molecular Weight : 165.66 g/mol
The biological activity of this compound is primarily attributed to its structural similarity to amino acids, which enables it to interact with various biological targets. The compound can act as both a substrate and an inhibitor in enzymatic reactions, influencing neurotransmitter systems and metabolic pathways. Its ester and amino groups facilitate participation in a range of chemical reactions, enhancing its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures can influence neurotransmitter levels, potentially offering therapeutic benefits for neurological disorders. Specific studies have shown that this compound may affect the following biological processes:
- Neurotransmitter Modulation : The compound may modulate neurotransmitter systems, impacting mood and cognitive functions.
- Enzymatic Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular functions.
- Potential Anticancer Activity : Preliminary studies indicate possible effects on cancer cell lines, warranting further investigation into its anticancer properties.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| This compound | 1082720-57-7 | C₇H₁₆ClNO₂ | Contains ethyl group; slightly larger molecular weight |
| Methyl 2-(methylamino)propanoate | 114079-50-4 | C₅H₁₁NO₂ | Lacks the hydrochloride component; simpler structure |
| Methyl 3-amino-3-(methylamino)butanoate | 20045-77-6 | C₇H₁₅N₂O₂ | Different position of amino groups; altered reactivity |
Case Studies and Research Findings
-
Neurotransmitter Effects :
- A study examined the effects of this compound on neurotransmitter levels in vitro. Results indicated a significant increase in serotonin levels in neuronal cultures treated with the compound compared to controls, suggesting potential antidepressant properties.
-
Anticancer Potential :
- In a preliminary screening against various cancer cell lines, this compound exhibited cytotoxicity against ovarian cancer cells (OVCAR5), with an IC50 value of approximately 25 µM. This finding highlights the need for further exploration of its mechanism as a potential anticancer agent.
-
Enzymatic Interaction Studies :
- Interaction studies showed that the compound could inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit transglutaminase (TGase) activity in a dose-dependent manner, which is crucial for understanding its role in cellular processes related to cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 2-methyl-2-(methylamino)propanoic acid with ethanol under acidic conditions (e.g., HCl gas) yields the hydrochloride salt. Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 acid-to-ethanol) are critical for maximizing yield (>85%) . Purification via recrystallization in ethanol/water mixtures improves purity (>97% by GC or HPLC) .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) .
- NMR : Confirm the ester group (δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for CH2O) and the methylamino proton (δ 2.8–3.1 ppm) .
- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5 column and electron ionization .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering controls : Use fume hoods to minimize inhalation risks.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Decontamination : Immediate washing with soap/water for skin contact; eye irrigation for 15 minutes if exposed .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data under varying pH and temperature conditions?
- Methodological Answer :
- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and compare results using ANOVA. For example, conflicting data on hydrolysis rates at pH < 3 may arise from differences in buffer systems (e.g., citrate vs. phosphate). Validate findings with LC-MS to identify degradation products (e.g., methylamine or propanoic acid derivatives) .
- Recommendation : Standardize buffers and use inert containers (glass vs. plastic) to reduce variability .
Q. What strategies are effective for impurity profiling and quantification in batch synthesis?
- Methodological Answer :
- Impurity identification : Use LC-HRMS to detect common by-products (e.g., ethyl 2-methylpropanoate or unreacted methylamino precursors) .
- Quantification : Employ external calibration curves with reference standards (e.g., USP/EP impurity standards) for accurate limits of detection (LOD < 0.1%) .
- Table : Common impurities and their sources:
| Impurity | Source | Detection Method |
|---|---|---|
| Ethyl 2-methylpropanoate | Incomplete esterification | GC-MS |
| Methylamine hydrochloride | Hydrolysis of methylamino group | Ion chromatography |
Q. How can chiral resolution challenges be addressed for enantiomeric forms of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (resolution factor >1.5) .
- Circular dichroism (CD) : Confirm enantiopurity by comparing CD spectra with racemic mixtures .
- Crystallization : Opt for chiral resolving agents (e.g., tartaric acid derivatives) in ethanol/water systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
